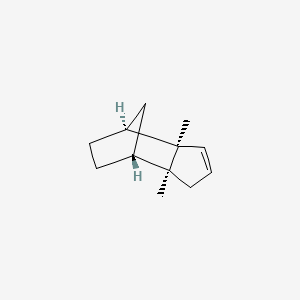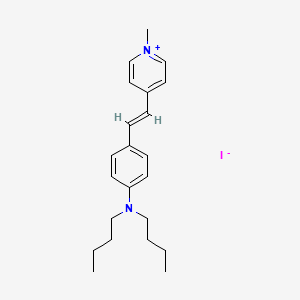
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io es un compuesto químico conocido por sus propiedades estructurales únicas y sus aplicaciones en varios campos científicos. Este compuesto es un tipo de colorante estirilo, que se caracteriza por su capacidad de exhibir una fuerte fluorescencia. Se utiliza comúnmente como una sonda fluorescente en diversas aplicaciones de investigación debido a su sensibilidad a los cambios ambientales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io generalmente implica un proceso de varios pasos. Un método común incluye la reacción de 4-(dibutilamino)benzaldehído con ioduro de 1-metilpiridinio en presencia de una base como la piperidina. La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del colorante estirilo deseado.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el tiempo de reacción y el uso de reactivos de alta pureza para lograr el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piridinio.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución generalmente involucran nucleófilos como haluros o aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir diversas formas reducidas del compuesto original.
Aplicaciones Científicas De Investigación
El ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una sonda fluorescente para estudiar interacciones moleculares y dinámica.
Biología: Se emplea en microscopía de fluorescencia para visualizar estructuras y procesos celulares.
Medicina: Se ha investigado por su posible uso en imágenes de diagnóstico y como agente terapéutico.
Industria: Se utiliza en el desarrollo de materiales fotónicos y ópticos debido a sus fuertes propiedades de fluorescencia.
Mecanismo De Acción
El mecanismo de acción del ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io implica su capacidad para absorber la luz y emitir fluorescencia. Las propiedades de fluorescencia del compuesto están influenciadas por su entorno, lo que lo convierte en una herramienta valiosa para detectar cambios en el pH, la polaridad y otros factores. Los objetivos y vías moleculares involucradas incluyen interacciones con diversas biomoléculas y estructuras celulares, que se pueden estudiar mediante espectroscopía de fluorescencia.
Comparación Con Compuestos Similares
Compuestos similares
- Ioduro de 4-(4-(dimetilamino)estiril)-1-metilpiridinio
- Ioduro de 4-(4-dietilaminoestiril)-1-metilpiridinio
- Ioduro de 2-(4-(dimetilamino)estiril)-1-etilpiridinio
Singularidad
El ioduro de 4-(4-(dibutilamino)estiril)-1-metilpiridin-1-io es único debido a sus características estructurales específicas, que confieren propiedades de fluorescencia distintas. En comparación con compuestos similares, exhibe diferentes espectros de absorción y emisión, lo que lo hace adecuado para aplicaciones específicas donde otros compuestos pueden no ser tan efectivos.
Propiedades
Número CAS |
95378-72-6 |
|---|---|
Fórmula molecular |
C22H31IN2 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C22H31N2.HI/c1-4-6-16-24(17-7-5-2)22-12-10-20(11-13-22)8-9-21-14-18-23(3)19-15-21;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PGTCZFDOIBFYTL-UHFFFAOYSA-M |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


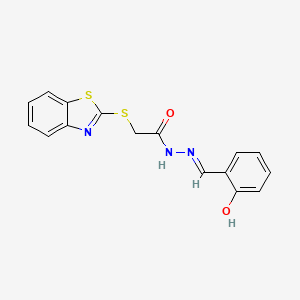
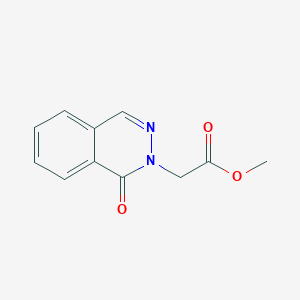

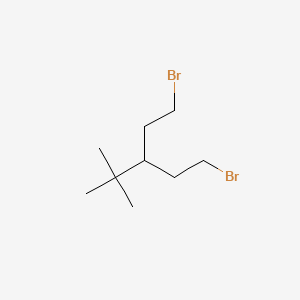


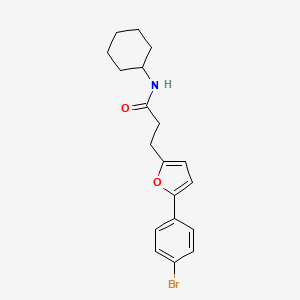
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


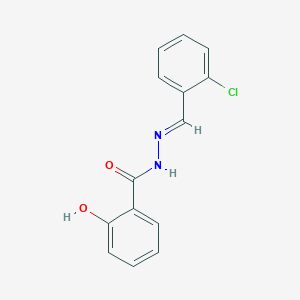

![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
